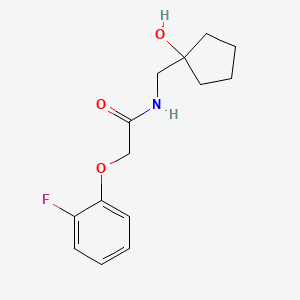

![molecular formula C24H20FNO5S2 B2466098 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide CAS No. 896328-77-1](/img/structure/B2466098.png)

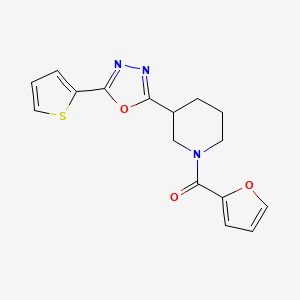

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

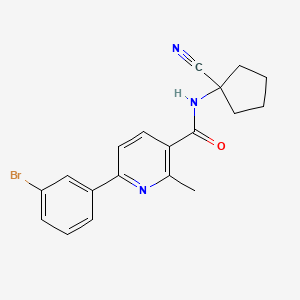

“N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide” is a chemical compound with the molecular formula C16H19FN2O4S3. It has an average mass of 418.526 Da and a monoisotopic mass of 418.049103 Da .

Synthesis Analysis

The synthesis of sulfonamides like “N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide” often involves S-N coupling reactions . Various methods have been reported, including the use of sulfonyl chlorides with amines, the oxidation of thiol derivatives to sulfonyl chlorides followed by reaction with amines, and the reaction of amine-derived sulfonate salts with cyanuric chloride .Molecular Structure Analysis

The molecular structure of “N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide” includes a fluorophenyl group, a furyl group, and a biphenyl-4-sulfonamide group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The specific chemical reactions that “N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide” undergoes would depend on the conditions and reagents present. As a sulfonamide, it could potentially participate in reactions such as hydrolysis, acylation, or displacement by nucleophiles .Physical And Chemical Properties Analysis

“N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide” has a density of 1.5±0.1 g/cm3, a boiling point of 598.0±60.0 °C at 760 mmHg, and a flash point of 315.4±32.9 °C . It has 6 H-bond acceptors, 2 H-bond donors, and 10 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Biocatalysis in Drug Metabolism

Biocatalysis using microbial systems, such as Actinoplanes missouriensis, has been applied to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach supports the full structure characterization of metabolites, enhancing our understanding of drug metabolism and facilitating clinical investigations by providing analytical standards for monitoring drug metabolites (Zmijewski et al., 2006).

Photophysical Properties

The effect of substituents on the photophysical properties of sulfonamide derivatives has been studied, revealing that these compounds exhibit varying fluorescence properties depending on their aryl part. This research aids in the spectroscopic characterization of biologically active molecules and explores the impact of substituents on their photophysical behaviors (Bozkurt et al., 2016).

Polymorphism in Aromatic Sulfonamides

Research into polymorphism of aromatic sulfonamides with fluorine groups has uncovered that fluorine substitution affects the ability of these compounds to form polymorphs or pseudopolymorphs. Such studies are crucial for understanding the solid-state chemistry of pharmaceuticals and could impact drug formulation and stability (Terada et al., 2012).

Antiproliferative Agents

Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research contributes to the development of new chemotherapeutic agents by identifying compounds with significant inhibitory effects on cancer cell proliferation (Pawar et al., 2018).

Polymer Science

In polymer science, the manipulation of polymer branching density using phosphine-sulfonate palladium and nickel catalysts in ethylene polymerization has been explored. Adjusting the ligand structures in these catalysts allows for the control of polymer properties, which is essential for developing new materials with tailored features (Yang et al., 2017).

Environmental Degradation

The environmental degradation of perfluoroalkyl acid precursors, including sulfonamide-based precursors, has been reviewed. Understanding the biotransformation pathways of these persistent compounds is critical for assessing their environmental fate and effects, as well as for developing strategies to mitigate their impact (Zhang et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5S2/c25-20-10-14-21(15-11-20)32(27,28)24(23-7-4-16-31-23)17-26-33(29,30)22-12-8-19(9-13-22)18-5-2-1-3-6-18/h1-16,24,26H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDFDJMXYZKSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1'-biphenyl]-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466018.png)

![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2466021.png)

![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2466032.png)

![3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2466036.png)